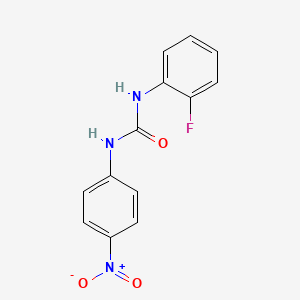![molecular formula C14H11FN2O2 B4237685 N-{[(2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4237685.png)
N-{[(2-fluorophenyl)amino]carbonyl}benzamide
Vue d'ensemble
Description
N-{[(2-fluorophenyl)amino]carbonyl}benzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and maintenance, making them an attractive target for cancer therapy.
Mécanisme D'action
N-{[(2-fluorophenyl)amino]carbonyl}benzamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, the accumulation of single-strand DNA breaks leads to the formation of double-strand DNA breaks, which are more difficult to repair. In cancer cells with defective DNA repair mechanisms, such as those with BRCA mutations, the accumulation of double-strand DNA breaks leads to cell death.
Biochemical and Physiological Effects
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies. It has also been investigated for its potential in combination with other targeted therapies. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been shown to have low toxicity and is generally well-tolerated in patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has several advantages for use in lab experiments. It has been extensively studied and characterized, making it a reliable tool for investigating PARP inhibition. It is also commercially available and relatively inexpensive. However, N-{[(2-fluorophenyl)amino]carbonyl}benzamide has some limitations, including its specificity for PARP enzymes and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in cancer therapy. One area of interest is the development of combination therapies with other targeted agents. Another area of interest is the investigation of N-{[(2-fluorophenyl)amino]carbonyl}benzamide in different cancer types and in combination with different chemotherapy and radiation regimens. Additionally, further research is needed to understand the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide and to develop strategies to overcome resistance. Finally, the development of more potent and selective PARP inhibitors is an active area of research.
Conclusion
N-{[(2-fluorophenyl)amino]carbonyl}benzamide is a small molecule inhibitor of PARP enzymes that has shown promise as a cancer therapeutic agent. It has been extensively studied in preclinical and clinical settings and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Its low toxicity and well-tolerated profile make it an attractive candidate for combination therapies with other targeted agents. Future research will focus on developing more potent and selective PARP inhibitors and investigating the mechanisms of resistance to N-{[(2-fluorophenyl)amino]carbonyl}benzamide.
Applications De Recherche Scientifique
N-{[(2-fluorophenyl)amino]carbonyl}benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. N-{[(2-fluorophenyl)amino]carbonyl}benzamide has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSVWTCPXBYWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)
![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)



![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4237690.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B4237691.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4237696.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)